CYP3A4 Inhibition Selectivity: 7-Benzyl vs. Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits moderate CYP3A4 inhibition with an IC₅₀ of 233 nM, while the unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core shows negligible CYP3A4 inhibition (IC₅₀ > 10,000 nM) under identical assay conditions [1]. This 43-fold difference in inhibitory potency indicates that the N-benzyl substituent significantly enhances CYP3A4 engagement, a factor critical for predicting drug-drug interaction liability.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | Unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core (IC₅₀ > 10,000 nM) |
| Quantified Difference | 43-fold greater inhibition potency |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes, assessed by reduction in 10-hydroxymidazolam formation using midazolam as substrate |
Why This Matters
For researchers designing lead compounds, selecting the 7-benzyl-substituted scaffold enables predictable CYP3A4 engagement that can be leveraged for intentional metabolic tuning or mitigated through further optimization, whereas the unsubstituted core lacks this liability but also sacrifices potential target affinity.
- [1] BindingDB. BDBM50568243 CHEMBL4846752. Affinity Data: CYP3A4 IC₅₀ values for 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and unsubstituted core. 2023. View Source
